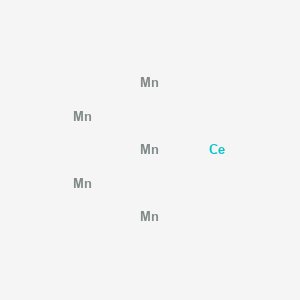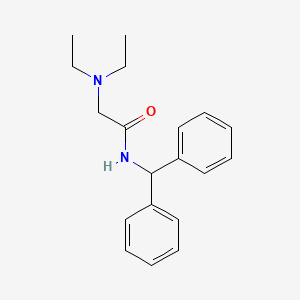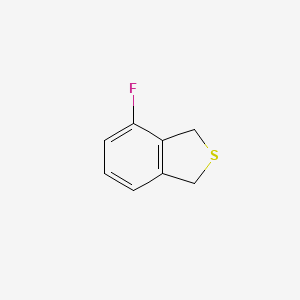![molecular formula C7H11ClO2 B14604067 1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- CAS No. 61170-75-0](/img/structure/B14604067.png)
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- is an organic compound with a complex structure that includes a ketone group, an epoxide ring, and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- typically involves multiple steps. One common method includes the epoxidation of an appropriate alkene precursor followed by chloromethylation. The reaction conditions often require the use of strong oxidizing agents and chloromethylating reagents under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often utilizing continuous flow reactors and automated systems to manage the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Azides, thiols, and other substituted derivatives.
Applications De Recherche Scientifique
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- involves its reactivity due to the presence of the epoxide ring and the chloromethyl group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, while the chloromethyl group can participate in substitution reactions. These reactive sites make the compound versatile in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanone, 3-chloro-2-(chloromethyl)-1-phenyl-
- 2-Propanone, 1-chloro-
Comparison
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- is unique due to the presence of both an epoxide ring and a chloromethyl group, which provide distinct reactivity compared to similar compounds. For instance, 1-Propanone, 3-chloro-2-(chloromethyl)-1-phenyl- lacks the epoxide ring, making it less reactive in certain types of chemical reactions. Similarly, 2-Propanone, 1-chloro- does not have the same functional groups, leading to different chemical behavior and applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific and industrial fields.
Propriétés
Numéro CAS |
61170-75-0 |
|---|---|
Formule moléculaire |
C7H11ClO2 |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
1-[3-(chloromethyl)oxiran-2-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C7H11ClO2/c1-4(2)6(9)7-5(3-8)10-7/h4-5,7H,3H2,1-2H3 |
Clé InChI |
KGDBMFDMSZVQCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1C(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)

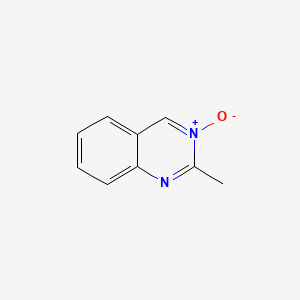
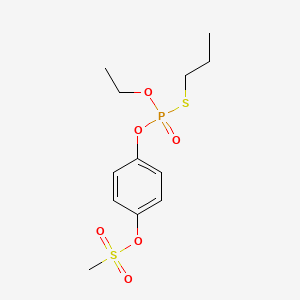
![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
